(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride

Description

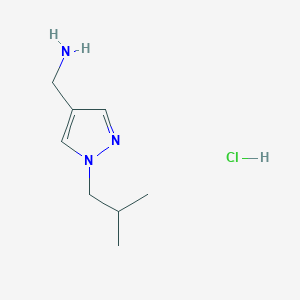

Its structure features a pyrazole ring substituted at the 1-position with an isobutyl group and at the 4-position with a methylamine moiety, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

[1-(2-methylpropyl)pyrazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.ClH/c1-7(2)5-11-6-8(3-9)4-10-11;/h4,6-7H,3,5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXNXQVMGBMVKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431963-82-4 | |

| Record name | 1H-Pyrazole-4-methanamine, 1-(2-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride typically involves the reaction of 1-isobutyl-1H-pyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine hydrochloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or THF.

Substitution: Various nucleophiles such as halides, in the presence of catalysts or under thermal conditions.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Corresponding amines.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways involved may vary, but typically include binding to the active site of enzymes or receptors, altering their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Research Findings and Data Gaps

However, SHELX software () is widely used in crystallography for structure refinement, implying that structural studies of these compounds could employ such tools if crystallographic data were available .

Biological Activity

(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride, a pyrazole derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H15N3·HCl

- CAS Number : 1431963-82-4

The compound's biological activity is primarily attributed to its interaction with various enzymes and receptors. Pyrazole derivatives are known to modulate signaling pathways, leading to effects such as anti-inflammatory and anticancer activities. The specific mechanism often involves binding to target proteins, which can alter their function and influence cellular processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

- Cell Line Studies :

- In vitro assays have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (1-Isobutyl-1H-pyrazol-4-yl)methylamine have demonstrated IC50 values indicating significant inhibition of cell proliferation in MCF7 (breast cancer) and A549 (lung cancer) cell lines .

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF7 | 0.39 ± 0.06 |

| Compound B | A549 | 36.12 |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. They are believed to inhibit specific pathways involved in inflammation, such as the p38 MAPK pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines and other mediators .

Case Studies

- Study on MCF7 Cell Lines : A derivative with structural similarities to this compound was tested against MCF7 cells and showed a notable reduction in cell viability with an IC50 value of 0.39 µM .

- Inhibition of HepG2 Cells : Another study reported that pyrazole analogs inhibited HepG2 liver cancer cells significantly, demonstrating the compound's potential for targeting various cancer types .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Q & A

Q. What are the optimal conditions for synthesizing (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride, and how can yield be maximized?

Synthesis optimization involves refluxing precursors (e.g., pyrazole derivatives with isobutyl groups) in solvents like xylene or methanol under controlled temperatures (80–120°C). Reaction time (25–30 hours) and stoichiometric ratios of reagents (e.g., hydrazine derivatives) are critical. Post-synthesis purification via recrystallization (methanol) or column chromatography improves yield. Statistical experimental design (e.g., factorial design) minimizes trial-and-error by systematically varying parameters like temperature, solvent polarity, and catalyst loading .

Q. Which analytical methods are most effective for characterizing the purity and structure of this compound?

Key techniques include:

- NMR spectroscopy : Confirms molecular structure via proton and carbon environments.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves 3D atomic arrangement, critical for understanding steric effects .

- IR spectroscopy : Identifies functional groups (e.g., amine stretching at ~3300 cm⁻¹) .

Combining these methods ensures accurate structural elucidation and purity assessment.

Q. How should this compound be stored to maintain stability during experiments?

Store in airtight, light-resistant containers under anhydrous conditions (e.g., desiccator with silica gel). Avoid exposure to moisture, high temperatures (>25°C), and acidic/alkaline environments, as hydrolysis or decomposition may occur. Glass containers are preferred over plastics to prevent leaching .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, guiding synthetic feasibility. Tools like AI-powered synthesis planners (e.g., ICReDD’s reaction path search) integrate databases like Reaxys to propose viable routes. Computational docking studies also predict bioactivity by modeling interactions with target enzymes or receptors .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?

- Reproducibility checks : Validate protocols (e.g., enzyme inhibition assays) with positive controls.

- Cross-validation : Use orthogonal methods (e.g., SPR for binding affinity vs. fluorescence assays).

- Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent polarity affecting solubility) .

Document all conditions (pH, temperature, solvent) to isolate discrepancies.

Q. What methodologies are recommended for studying this compound’s interactions with enzymes or cellular receptors?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

- Molecular Dynamics (MD) Simulations : Visualizes binding pocket interactions over time.

- In vitro assays : Use cell lines expressing target receptors (e.g., GPCRs) to assess signaling modulation .

Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties and bioactivity?

- Electron-withdrawing groups (e.g., -CF3) increase metabolic stability but reduce solubility.

- Isobutyl groups enhance lipophilicity, improving blood-brain barrier penetration.

- Amine hydrochloride salts improve crystallinity and storage stability.

Comparative studies with analogs (e.g., 1-methyl or benzyl derivatives) reveal structure-activity relationships .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.